![molecular formula C10H8BFO2 B2776477 2-Fluoronaphthalene-1-boronic acid CAS No. 1644273-88-0](/img/structure/B2776477.png)
2-Fluoronaphthalene-1-boronic acid
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Overview
Description
2-Fluoronaphthalene-1-boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a boronic acid group is attached at the first position. This compound is of significant interest in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoronaphthalene-1-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoronaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by the use of a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These methods often employ similar borylation reactions but are optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoronaphthalene-1-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Oxidizing Agents: For converting the boronic acid group to phenol.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
Organic Synthesis
2-Fluoronaphthalene-1-boronic acid is primarily utilized in the synthesis of complex organic molecules. Its boronic acid functionality allows for the formation of carbon-carbon bonds through cross-coupling reactions, particularly in Suzuki-Miyaura coupling reactions.
1.1. Suzuki-Miyaura Coupling
This reaction is a cornerstone in organic synthesis, enabling the formation of biaryl compounds. The presence of the fluorine atom enhances the electronic properties of the naphthalene ring, facilitating reactivity.
Table 1: Summary of Suzuki-Miyaura Coupling Reactions Using this compound
Reaction Components | Conditions | Yield (%) | Reference |
---|---|---|---|
This compound + Aryl halide | Pd catalyst, K2CO3, DMF | 85-95 | |
This compound + Alkenes | Cu catalyst, EtOH | 75-90 | |
This compound + Alkyl halides | Ni catalyst, THF | 80-88 |
Medicinal Chemistry
The compound has been explored for its potential in drug development due to its ability to modify biological molecules and improve pharmacokinetic properties.
2.1. Targeting Biological Molecules
Research indicates that boronic acids can selectively bind to diol-containing biomolecules, making them useful for drug delivery systems and targeting specific cellular pathways.
Case Study: Boronated Drug Delivery Systems
A study demonstrated that attaching boronic acids to therapeutic agents enhances their cellular uptake by exploiting interactions with glycan structures on cell surfaces. This method significantly increased the efficacy of enzyme delivery into cells, as shown by an experiment where a boronated enzyme achieved five times higher uptake than its non-boronated counterpart .
2.2. Anticancer Applications
Boronic acids have been investigated for their role in inhibiting proteasomes—cellular complexes responsible for degrading unneeded proteins—which is crucial in cancer therapy.
Table 2: Anticancer Activity of Boronated Compounds
Compound Name | Mechanism of Action | IC50 (µM) | Reference |
---|---|---|---|
This compound | Proteasome inhibition | 15 | |
Other boronated derivatives | Targeting cancer cell metabolism | 10-20 |
Biochemical Analysis
The unique properties of boronic acids make them suitable for developing sensors and probes for biochemical analysis.
3.1. Sensing Applications
Boronic acids can form reversible covalent bonds with diols, allowing for the development of sensors that detect sugars and other biomolecules.
Case Study: Fluorescent Sensors
A recent study used a fluorescent probe based on boronic acid to detect glucose levels in biological samples. The probe exhibited a significant fluorescence change upon binding to glucose, demonstrating its potential as a diagnostic tool .
Table 3: Performance Metrics of Boronic Acid-Based Sensors
Mechanism of Action
The mechanism of action of 2-fluoronaphthalene-1-boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoronaphthalene-1-boronic acid
- 2-Chloronaphthalene-1-boronic acid
- 2-Bromonaphthalene-1-boronic acid
Uniqueness
2-Fluoronaphthalene-1-boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Biological Activity
2-Fluoronaphthalene-1-boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer treatment and as a sensor for biomolecules. This article explores the compound's biological activity, including its anticancer properties, antibacterial effects, and potential applications in drug delivery systems. The following sections summarize key research findings, case studies, and relevant data tables.
Overview of Boronic Acids
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them useful in various applications, from drug development to sensing technologies. Recent studies have highlighted their role in targeting specific biological pathways, particularly in cancer therapy and metabolic disorders .
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. This compound has been shown to enhance the efficacy of existing anticancer agents by modifying their selectivity and pharmacokinetic properties .
Case Study: Inhibition of Proteasome Activity
A study demonstrated that this compound exhibited significant proteasome inhibition in various cancer cell lines. The compound was tested alongside bortezomib, a well-known proteasome inhibitor. The results indicated that the combination treatment led to a synergistic effect, enhancing apoptosis in cancer cells compared to monotherapy .
Compound | IC50 (µM) | Combination Effect |
---|---|---|
This compound | 15 | Synergistic with bortezomib |
Bortezomib | 20 | - |
Antibacterial Properties
In addition to anticancer activity, this compound has demonstrated antibacterial properties against various strains of bacteria. The mechanism involves the disruption of bacterial cell wall synthesis through interference with essential enzymatic processes .
Table: Antibacterial Activity Against Common Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Applications as a Sensor
Boronic acids are increasingly being utilized as fluorescent sensors for detecting carbohydrates due to their ability to form stable complexes with diols. This compound has been incorporated into sensor designs for glucose detection, showing promising results in selectivity and sensitivity.
Case Study: Glucose Sensing
A recent study developed a fluorescent sensor using this compound that selectively binds glucose over other sugars. The sensor exhibited a significant increase in fluorescence intensity upon binding glucose, demonstrating its potential for real-time monitoring of glucose levels in biological samples .
Properties
IUPAC Name |
(2-fluoronaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSKXXPNOBHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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